molecular formula C8H6F3NO3 B6205634 5-methoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid CAS No. 1806497-13-1

5-methoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid

Cat. No. B6205634
CAS RN: 1806497-13-1
M. Wt: 221.1
InChI Key:
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Description

5-methoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid is a derivative of pyridinecarboxylic acid . It has a molecular weight of 221.14 . The compound is also known as 5-methoxy-6-(trifluoromethyl)nicotinic acid .


Molecular Structure Analysis

The InChI code for 5-methoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid is 1S/C8H6F3NO3/c1-15-5-2-4 (7 (13)14)3-12-6 (5)8 (9,10)11/h2-3H,1H3, (H,13,14) . This code provides a textual representation of the molecule’s structure.

It is stored at room temperature . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Agrochemical Applications

Trifluoromethylpyridine (TFMP) and its intermediates, including 5-methoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid, are key structural ingredients for the development of many agrochemical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production .

Pharmaceutical Applications

Several TFMP derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Veterinary Applications

In the veterinary industry, two products containing the TFMP moiety have been granted market approval . This suggests that 5-methoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid could have potential applications in veterinary medicine .

Disease Control

The agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes . TFMP and its intermediates have gained a fundamental role in this field .

Synthesis of TFMP Intermediates

The demand for TFMP derivatives has been increasing steadily in the last 30 years . Different synthetic methods for introducing TFMP groups within the structures of other molecules have been developed .

Drug Potency Improvement

A molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Safety and Hazards

The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and avoiding dust formation .

Future Directions

Trifluoromethylpyridines, which include 5-methoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid, are expected to find many novel applications in the future . They have already been used in more than 20 new agrochemicals and several pharmaceutical and veterinary products .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-methoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid involves the introduction of a methoxy group, a trifluoromethyl group, and a carboxylic acid group onto a pyridine ring.", "Starting Materials": [ "2,6-dimethoxypyridine", "trifluoroacetic acid", "sodium hydroxide", "carbon dioxide", "methyl iodide", "palladium catalyst", "copper(I) iodide", "potassium carbonate", "acetic acid", "hydrogen peroxide" ], "Reaction": [ "Step 1: Methylation of 2,6-dimethoxypyridine with methyl iodide and a palladium catalyst to form 5-methoxy-2,6-dimethylpyridine.", "Step 2: Trifluoromethylation of 5-methoxy-2,6-dimethylpyridine with trifluoroacetic acid and copper(I) iodide to form 5-methoxy-6-(trifluoromethyl)pyridine.", "Step 3: Oxidation of 5-methoxy-6-(trifluoromethyl)pyridine with hydrogen peroxide and acetic acid to form 5-methoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid.", "Step 4: Neutralization of 5-methoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid with sodium hydroxide and carbon dioxide to form the final product." ] }

CAS RN

1806497-13-1

Molecular Formula

C8H6F3NO3

Molecular Weight

221.1

Purity

95

Origin of Product

United States

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